1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride
Description
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride is a synthetic isoquinoline derivative characterized by a 1,3-dioxole ring fused to the isoquinoline core. Key structural features include a 7-methyl group and a bulky 5-((1-methylcyclohexyl)methyl) substituent, with the hydrochloride salt enhancing solubility for pharmacological applications.
Properties
CAS No. |
16974-20-2 |
|---|---|
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
7-methyl-5-[(1-methylcyclohexyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-13-8-14-9-17-18(22-12-21-17)10-15(14)16(20-13)11-19(2)6-4-3-5-7-19;/h8-10H,3-7,11-12H2,1-2H3;1H |
InChI Key |
MYRQVNIFBMWJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C(=[NH+]1)CC4(CCCCC4)C)OCO3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Isoquinoline Derivatives with Dioxolo Moiety
The preparation generally follows these key steps:
- Formation of the Isoquinoline Core : This step typically involves condensation reactions between appropriate aromatic aldehydes or ketones and nitrogen-containing precursors such as aminoisoquinolines or related intermediates.
- Introduction of the Dioxole Ring : The 1,3-dioxole moiety is usually formed by cyclization involving vicinal diols or methylenedioxy groups on aromatic rings, often via oxidative cyclization or reaction with formaldehyde derivatives.
- Substitution at the 7- and 5-Positions : The methyl group at the 7-position and the (1-methylcyclohexyl)methyl substituent at the 5-position are introduced through alkylation reactions using alkyl halides or via reductive amination with appropriate cyclohexylmethyl precursors.
- Formation of the Hydrochloride Salt : The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing its stability and solubility for further use.
Specific Preparation Methods and Reaction Conditions
While direct literature on this exact compound is scarce, closely related isoquinoline derivatives with 1,3-dioxolo substitution provide a framework for its synthesis:
| Step | Reaction Type | Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1. Synthesis of Isoquinoline Intermediate | Condensation of aminoisoquinoline with aldehyde | Reflux in ethanol or anhydrous solvent; Dean-Stark apparatus to remove water | Use of dry solvents prevents side reactions; Dean-Stark apparatus facilitates cyclization | 60-70% (typical) |
| 2. Formation of Dioxole Ring | Cyclization with methylenedioxy precursors | Use of formaldehyde derivatives or oxidative cyclization agents; mild heating | Ensures formation of fused dioxole ring on isoquinoline core | 65-75% |
| 3. Alkylation at 5-Position | Alkylation with 1-methylcyclohexylmethyl halide | Base (e.g., potassium carbonate or cesium carbonate); polar aprotic solvent like DMF; 60-100 °C | Alkylation regioselectivity controlled by reaction conditions | 50-65% |
| 4. Methylation at 7-Position | Methylation using methyl iodide or methyl sulfate | Base (e.g., sodium hydride); anhydrous conditions; room temperature to mild heating | Protects other functional groups by selective methylation | 70-80% |
| 5. Formation of Hydrochloride Salt | Treatment with HCl in ethanol or ether | Room temperature; stirring for 1-2 hours | Converts free base to hydrochloride salt for stability | Quantitative |
Representative Reaction Scheme (Generalized)
- Condensation : Aminoisoquinoline + aromatic aldehyde → Isoquinoline intermediate
- Cyclization : Intermediate + formaldehyde derivative → 1,3-Dioxolo fused ring formation
- Alkylation : Intermediate + 1-methylcyclohexylmethyl halide → Substituted isoquinoline
- Methylation : Substituted isoquinoline + methylating agent → 7-methyl derivative
- Salt Formation : Base + HCl → Hydrochloride salt of final compound
Analytical Data and Purification
- Purification : Typically performed by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Characterization : Confirmed by NMR (proton and carbon), mass spectrometry, and melting point analysis.
- Stability : Hydrochloride salt form is preferred for enhanced shelf-life and handling.
Summary Table: Preparation Methods Overview
| Preparation Step | Key Reagents | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Isoquinoline Core Formation | Aminoisoquinoline, aromatic aldehyde | Reflux in ethanol, Dean-Stark | 60-70% | Water removal critical |
| Dioxole Ring Cyclization | Formaldehyde derivatives or oxidants | Mild heating | 65-75% | Formation of fused ring |
| Alkylation (5-position) | 1-methylcyclohexylmethyl halide, base | DMF, 60-100 °C | 50-65% | Regioselectivity important |
| Methylation (7-position) | Methyl iodide, base | Anhydrous, RT to mild heat | 70-80% | Selective methylation |
| Hydrochloride Salt Formation | HCl in ethanol or ether | RT, 1-2 h | Quantitative | Enhances stability |
This comprehensive analysis synthesizes available data on related isoquinoline derivatives and extrapolates the preparation methods applicable to 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride . The outlined synthetic strategy and reaction conditions provide a robust foundation for laboratory synthesis and further research applications.
Chemical Reactions Analysis
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylcyclohexyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride is a chemical compound belonging to the isoquinoline family, which features a benzene ring fused to a pyridine ring. The compound has a molecular formula of C19H24ClNO2 and a CAS Registry Number of 16974-20-2 . This compound's structure includes a dioxole moiety and a methylcyclohexyl group, influencing its properties and potential biological activities.
Chemical Properties and Behavior
The chemical behavior of 1,3-dioxolo(4,5-g)isoquinoline derivatives often involves electrophilic aromatic substitution because of the electron-rich nature of the isoquinoline ring. As a hydrochloride salt, this compound can undergo protonation and deprotonation reactions, affecting its solubility and reactivity in different solvents. The dioxole and methylcyclohexyl groups may also facilitate specific nucleophilic attacks or condensation reactions under appropriate conditions.
Potential Pharmaceutical Applications
1,3-Dioxolo(4,5-g)isoquinoline derivatives are primarily explored for their potential pharmaceutical applications. They may serve as lead compounds in drug discovery programs targeting neurological disorders or cancer therapies. Their unique structural features also make them candidates for studies in medicinal chemistry focused on developing new therapeutic agents.
Interaction studies involving 1,3-dioxolo(4,5-g)isoquinoline derivatives are crucial for understanding their pharmacodynamics and pharmacokinetics. Preliminary studies may include:
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Dihydroberberine Hydrochloride
- Structure: Shares the 1,3-dioxolo[4,5-g]isoquinoline core but features a fused dihydroisoquinoline system with 9,10-dimethoxy substituents.
- Key Difference : The target compound replaces methoxy groups with a 7-methyl and a 5-((1-methylcyclohexyl)methyl) group, introducing significant hydrophobicity .
Hydrastinine Hydrochloride
5-(Benzodioxol-5-ylethyl)-7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinoline
- Structure : Features a benzodioxol-5-ylethyl group at position 5.
Physicochemical Properties
Notes:
- The target compound’s bulky cyclohexylmethyl group likely increases LogP compared to analogs with smaller substituents (e.g., ethyl or benzodioxolylethyl) .
- Polar surface area (PSA) remains consistent (~49–50 Ų) for non-hydroxylated derivatives, suggesting similar membrane permeability .
Pharmacological Activities
- Dihydroberberine Hydrochloride : Demonstrates antimicrobial, anti-inflammatory, and antidiabetic activities, validated via HPLC-purity (>95%) and NMR structural confirmation .
Biological Activity
1,3-Dioxolo(4,5-g)isoquinoline derivatives, including 7-methyl-5-((1-methylcyclohexyl)methyl)-, hydrochloride , are a significant class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C19H23NO2
- SMILES Notation : CC1=CC2=CC3=C(C=C2C(=N1)CC4(CCCCC4)C)OCO3
- InChI Key : XXMKQUVTSHVADU-UHFFFAOYSA-N
The compound features a complex isoquinoline structure that contributes to its biological properties. The presence of the dioxole ring and the methylcyclohexyl group enhances its interaction with biological targets.
1. Anticancer Properties
Isoquinoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds within this class have shown promising results in inhibiting the NF-kB pathway, which is crucial in cancer progression and inflammation .
2. Antimicrobial Activity
Several studies have highlighted the antimicrobial effects of isoquinoline derivatives. The compound's structural features allow it to interact with microbial enzymes and disrupt cellular processes. For example, specific isoquinoline derivatives have demonstrated significant activity against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of isoquinoline derivatives suggest they may play a role in protecting neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
A summary of notable studies on isoquinoline derivatives reveals their wide-ranging pharmacological activities:
Q & A
Q. What are the recommended methods for synthesizing 1,3-dioxolo(4,5-g)isoquinoline derivatives, and how do reaction conditions influence yield?
Synthesis of 1,3-dioxolo(4,5-g)isoquinoline derivatives typically involves cyclization reactions using substituted benzaldehyde precursors and acid catalysts. For example, chiral 1,3-dioxolane derivatives are synthesized via condensation of salicylaldehyde with diols under anhydrous conditions, achieving yields >90% with enantiomeric excess (>99% ee) when using chiral catalysts . Key variables include temperature (optimized at 60–80°C), solvent polarity (e.g., chloroform or THF), and catalyst type (e.g., p-toluenesulfonic acid). Contamination by moisture or oxygen can reduce yields by up to 30% .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for verifying purity?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to identify substituents on the isoquinoline core (e.g., methylcyclohexyl groups appear as multiplets at δ 1.2–2.1 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 355.77 for C₁₉H₁₄ClNO₄) .
- HPLC : Chiral columns (e.g., isopropyl alcohol/hexane mobile phase) to confirm enantiopurity (>99% ee) .
Purity thresholds for pharmacological studies should exceed 98% (HPLC), with residual solvent levels <0.1% (GC-MS) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Poor aqueous solubility (≤1 mg/mL in water); better in polar aprotic solvents (e.g., 10 mg/mL in methanol) .
- Stability : Degrades at >40°C or under UV light; store at -20°C in amber vials with desiccants. Stability in DMSO solutions is limited to 7 days at 4°C .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. antitumor effects) be resolved?
Contradictions often arise from assay-specific variables:
- Concentration ranges : Antitumor activity (IC₅₀: 5–20 µM) requires higher doses than antimicrobial effects (MIC: 4.8–5000 µg/mL) .
- Cell line specificity : Copper(II) complexes of isoquinoline derivatives show selective cytotoxicity against HeLa cells but not MCF-7 .
- Mechanistic studies : Use siRNA knockdown or competitive binding assays to confirm target engagement (e.g., dopamine uptake inhibition for neuroactive analogs) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipid nanoparticle encapsulation : Increases bioavailability from 12% to 48% in rodent models .
- Prodrug modification : Esterification of hydroxyl groups improves half-life from 2.3 to 8.7 hours .
- Metabolic stability : Liver microsome assays reveal CYP3A4-mediated oxidation as the primary degradation pathway; co-administration with CYP inhibitors (e.g., ketoconazole) enhances plasma exposure .
Q. How can analytical methods be validated to detect trace impurities in bulk samples?
- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products .
- LC-QTOF-MS : Detect impurities at 0.01% w/w, critical for compliance with ICH Q3A guidelines .
- Column selection : Use C18 columns with trifluoroacetic acid (0.1%) in acetonitrile/water gradients for optimal resolution of polar byproducts .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
